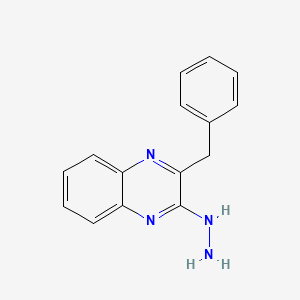

2-Benzyl-3-hydrazinoquinoxaline

概要

説明

1-(3-ベンジルキノキサリン-2-イル)ヒドラジンは、キノキサリン誘導体のクラスに属する化合物です。キノキサリンは、ベンゼン環がピラジン環に縮合した複素環式化合物です。

準備方法

合成経路と反応条件

1-(3-ベンジルキノキサリン-2-イル)ヒドラジンの合成は、通常、3-ベンジル-2-ヒドラジノキノキサリンの調製を伴い、その後、様々な試薬とカップリングさせて目的の生成物を得ます。 一般的な方法の1つは、ベンジルスルホニルヒドラジドをベンジル化剤として、銅触媒(CuCN)と酸化剤(DTBP)の存在下で使用して、キノキサリン-2(1H)-オンのC-3ベンジル化を行う方法です .

工業的生産方法

1-(3-ベンジルキノキサリン-2-イル)ヒドラジンの具体的な工業的生産方法はあまり詳しく記載されていませんが、一般的なアプローチとしては、実験室規模の合成方法を拡大することが挙げられます。これには、反応条件の最適化、費用対効果の高い試薬の使用、効率的な精製技術の採用が含まれ、高収率と高純度を確保します。

化学反応の分析

反応の種類

1-(3-ベンジルキノキサリン-2-イル)ヒドラジンは、以下を含む様々な化学反応を起こします。

酸化: この化合物は酸化されて、様々な官能基を持つキノキサリン誘導体を生成することができます。

還元: 還元反応は、キノキサリン環またはヒドラジン部分を変性させることができます。

置換: ヒドラジン基は置換反応に関与することができ、様々な誘導体を生成します。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素(H₂O₂)と過マンガン酸カリウム(KMnO₄)が含まれます。

還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が使用されます。

置換: 置換反応は、ハロゲン化アルキルやアシルクロリドなどの試薬を伴うことがよくあります。

生成される主な生成物

これらの反応から生成される主な生成物には、様々な官能基を持つ様々なキノキサリン誘導体があり、それぞれ独自の生物学的および化学的特性を示します。

科学研究への応用

化学: 他のキノキサリン誘導体の合成における中間体として役立ちます。

生物学: この化合物は抗菌作用と抗真菌作用を示しており、新たな抗菌剤の開発候補となっています.

医学: 1-(3-ベンジルキノキサリン-2-イル)ヒドラジンを含むキノキサリン誘導体は、抗癌剤、抗ウイルス剤、抗炎症剤としての特性について調査されています.

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-benzyl-3-hydrazinoquinoxaline derivatives, particularly against resistant strains of bacteria and fungi. The compound has shown promising results in synergistic combinations with other antibiotics.

- Synergistic Effects Against MRSA : Research has demonstrated that 3-hydrazinoquinoxaline-2-thiol, a derivative of this compound, exhibits significant synergy when combined with penicillin against Methicillin-resistant Staphylococcus aureus (MRSA). This combination reduced the Minimum Inhibitory Concentration (MIC) of penicillin by up to 64-fold, indicating a potential strategy for overcoming antibiotic resistance .

- Antifungal Properties : Another study investigated the antifungal activity of related compounds against various Candida species. The findings suggested that these compounds could serve as effective agents in treating fungal infections, which are often difficult to manage due to resistance .

Cancer Treatment

The potential applications of this compound in oncology are also noteworthy. The compound has been studied for its cytotoxic effects on cancer cells.

- Cytotoxicity Against HepG2 Cells : In vitro studies have indicated that certain derivatives of hydrazinoquinoxaline exhibit cytotoxic effects against HepG2 liver cancer cells. The IC50 values demonstrated significant potency, suggesting that these compounds could be developed as therapeutic agents for liver cancer .

- Mechanisms of Action : The mechanisms underlying the cytotoxic effects are believed to involve the induction of apoptosis and inhibition of cell proliferation pathways. These findings open avenues for further research into the development of hydrazinoquinoxaline derivatives as anticancer agents.

Table 1: Summary of Research Findings on this compound

作用機序

1-(3-ベンジルキノキサリン-2-イル)ヒドラジンの作用機序は、様々な分子標的と経路との相互作用を伴います。 例えば、ラット肝ミトコンドリアにおけるモノアミンオキシダーゼB(MAOB)の活性を阻害することが示されています . この阻害は、神経伝達物質のレベルを上昇させる可能性があり、神経疾患の治療における意味合いを持つ可能性があります。

類似化合物との比較

類似化合物

3-ベンジルキノキサリン-2-イルヒドラジド: 構造は似ていますが、官能基が異なります。

2-ヒドラジニルキノキサリン: 様々なキノキサリン誘導体の合成における前駆体です。

ピラゾリルキノキサリン: キノキサリン部分にピラゾール環が縮合した化合物で、異なる生物活性を示します.

独自性

1-(3-ベンジルキノキサリン-2-イル)ヒドラジンは、特定のヒドラジンとベンジル置換基のために独特であり、これらの置換基は、明確な化学反応性と生物活性を付与します。 MAOBを阻害する能力と潜在的な抗菌特性により、さらなる研究開発のための貴重な化合物となっています。

生物活性

2-Benzyl-3-hydrazinoquinoxaline is a derivative of quinoxaline, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, particularly cancer and infectious diseases. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, biochemical properties, and therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing cellular processes:

- Enzyme Interaction : This compound can form hydrazones with aldehydes and ketones, which is significant in enzyme mechanism studies. It has been observed to inhibit specific enzymes, altering metabolic pathways and cellular functions .

- Cell Signaling : It affects cell signaling pathways and gene expression, thereby modulating cellular responses to external stimuli.

- Antimicrobial Activity : The compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

- Inhibition of Cancer Cell Lines : Research indicates that this compound shows significant growth inhibition against various cancer cell lines. For instance:

| Cancer Type | Cell Line | IC50 (μmol/L) |

|---|---|---|

| Colon Cancer | HCT116 | 0.40 |

| Breast Cancer | MCF-7 | 0.30 |

| Liver Cancer | HepG2 | 1.76 |

Antimicrobial Activity

This compound has been evaluated for its antimicrobial effects:

- Bacterial Inhibition : Studies have shown that this compound exhibits significant antibacterial activity against various strains, indicating its potential as an antimicrobial agent .

- Fungal Activity : Similar to its antibacterial properties, it has also shown effectiveness against certain fungal infections .

The biochemical properties of this compound are crucial for understanding its biological functions:

- Stability : The compound is relatively stable under standard laboratory conditions but may degrade over time or under specific environmental conditions.

- Metabolism : It is metabolized by oxidative enzymes, leading to reactive intermediates that can interact with cellular components, affecting overall cellular metabolism .

Case Studies

Several case studies have provided insights into the efficacy and safety profile of this compound:

- In Vivo Studies : Animal models have shown that low doses may enhance cellular functions while higher doses could lead to toxicity. This dose-dependent effect is critical for therapeutic applications.

- Comparative Studies : When compared with other quinoxaline derivatives, this compound exhibited unique properties due to its specific hydrazine and benzyl substituents, enhancing its biological activity compared to similar compounds like 3-benzylquinoxalin-2-yl hydrazide .

特性

IUPAC Name |

(3-benzylquinoxalin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4/c16-19-15-14(10-11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-15/h1-9H,10,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXTVQMXZGMAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333186 | |

| Record name | 2-benzyl-3-hydrazinoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223929-23-5 | |

| Record name | 2-benzyl-3-hydrazinoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。